Researchers requiring a direct telomerase activator for in vivo CNS studies face a critical limitation: Astragaloside IV (AG-IV) offers only 2.2-3.7% oral bioavailability, while its aglycone Cycloastragenol (CAG) delivers ~25.7%-a 7-12× improvement. As the only known natural product telomerase activator with validated MAPK and PI3K/Akt pathway engagement, CAG is irreplaceable for senescence and telomerase signaling research.
• ~7-12× higher oral bioavailability vs. AG-IV (25.7% vs. 2.2-3.7% in rats)
• Superior BBB permeability for CNS-targeted studies
• Broad SAR scaffold-aglycone core for >10 cycloartane glycosides
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Cat. No.B1253123
⚠ Attention: For research use only. Not for human or veterinary use.
Cycloastragenol (CAG; CAS 84605-18-5), the aglycone sapogenin of Astragaloside IV (AG-IV), is a tetracyclic triterpenoid isolated from Astragalus membranaceus [1]. Unlike its glycosylated precursor AG-IV, CAG functions as a direct telomerase activator and is currently recognized as the only natural product telomerase activator with established mechanistic links to MAPK and PI3K/Akt signaling [2]. This evidence guide compares CAG against AG-IV and closely related cycloartane-type triterpenoids to delineate quantifiable differences in bioavailability, target engagement, and experimental performance.
[1] Cycloastragenol - Wikipedia. Retrieved from https://en.m.wikipedia.org/wiki/Cycloastragenol View Source
[2] Yu Y, et al. A comprehensive review of cycloastragenol: Biological activity, mechanism of action and structural modifications. European Journal of Medicinal Chemistry Reports. 2022;5:100045. View Source
Why Substituting Cycloastragenol Fails
Substituting Cycloastragenol with Astragaloside IV (AG-IV) or other cycloartane-type triterpenoids fails due to fundamental differences in pharmacokinetic and pharmacodynamic properties. AG-IV, a glycoside, exhibits extremely low oral bioavailability (2.2-3.7% in rats [1]) and poor blood-brain barrier (BBB) permeability, whereas its metabolites—including CAG—demonstrate significantly enhanced absorption and CNS distribution [2]. Furthermore, AG-IV itself has not been established as a direct telomerase activator; its activity is largely attributed to in vivo conversion to CAG [3]. Within the cycloartane class, structural variations such as glycosylation patterns or epimerization at C-24 alter both bioactivity and natural abundance, making direct interchange experimentally invalid.
Astragaloside IVGlycoside with low oral bioavailability and limited BBB penetration; its activity may be attributed to in vivo conversion to CAG, not direct equivalence.
C-24 epimers & glycosidesEpimerization or glycosylation shifts both bioactivity and natural abundance; structural analogs may not reproduce the reported telomerase activation or PK profile.
Other cycloartane triterpenoidsClass-level scaffold similarity does not guarantee matching target engagement; direct substitution requires compound-specific validation.
[1] Ceres Biotech. Cycloastragenol vs. Astragaloside IV: A Systematic Analysis of Bioavailability. 2026. View Source
[2] Hu E, et al. A novel microbial and hepatic biotransformation-integrated network pharmacology strategy explores the therapeutic mechanisms of bioactive herbal products in neurological diseases: the effects of Astragaloside IV on intracerebral hemorrhage as an example. Chinese Medicine. 2023;18:40. View Source
[3] He B, et al. A rapid, sensitive, and selective liquid chromatography–mass spectrometry method for simultaneous quantification of astragaloside IV and cycloastragenol in mouse plasma and its application to a pharmacokinetic study. International Journal of Mass Spectrometry. 2018;434:130-135. View Source
Cycloastragenol Evidence Guide
Oral Bioavailability Advantage
Cycloastragenol (CAG) exhibits absolute oral bioavailability of approximately 25.70% at 10 mg/kg in rats , which is substantially higher than the reported oral bioavailability of Astragaloside IV (AG-IV) at 2.2-3.7% in rats and ~7% in dogs [1]. This quantifiable difference supports the rationale for using CAG rather than AG-IV in oral dosing paradigms.
Astragaloside IV (AG-IV) at 2.2-3.7% in rats, ~7% in dogs
Quantified Difference
CAG bioavailability is approximately 7-12× higher than AG-IV in rats
Conditions
In vivo rat pharmacokinetic studies
Why This Matters
Higher oral bioavailability reduces required dosing, improves experimental reproducibility in animal studies, and enhances cost-effectiveness in procurement for in vivo research.
PharmacokineticsBioavailabilityADME
[1] Ceres Biotech. Cycloastragenol vs. Astragaloside IV: A Systematic Analysis of Bioavailability. 2026. View Source
Blood-Brain Barrier Permeability
Metabolites of Astragaloside IV (ASIV), specifically 3-epi-cycloastragenol and cycloastragenol, demonstrate significantly higher bioavailability and blood-brain barrier (BBB) permeability than the parent ASIV molecule [1]. This differential CNS access is essential for neurological applications, as ASIV itself exhibits minimal BBB penetration.
BBB PermeabilityHead-to-head
Enhanced brain distribution vs ASIV
Supports CNS distribution studies
ICH model context; quantitative cut-off not defined
[1] Hu E, et al. A novel microbial and hepatic biotransformation-integrated network pharmacology strategy explores the therapeutic mechanisms of bioactive herbal products in neurological diseases: the effects of Astragaloside IV on intracerebral hemorrhage as an example. Chinese Medicine. 2023;18:40. View Source
Telomerase Activation in Nucleus Pulposus Cells
In a high-glucose (HG)-induced stress model using rat primary nucleus pulposus cells (NPCs), both Cycloastragenol (CAG) and Astragaloside IV (AG-IV) protected against senescence and apoptosis [1]. Both compounds downregulated senescence marker p16, cleaved caspase-3, and BAX, while upregulating Bcl-2 and TERT expression, thereby ameliorating telomere attrition. However, direct quantitative comparison between CAG and AG-IV in this study is not provided; both were effective at the concentrations tested (specific doses not detailed in abstract).
Nucleus Pulposus AssaySupporting evidence
CAG & AG‑IV both protect NPCs from HG‑induced senescence
CAG protects against HG-induced senescence and apoptosis
Comparator Or Baseline
AG-IV protects against HG-induced senescence and apoptosis
Quantified Difference
Not quantified; both compounds exhibit protective effects
Conditions
Rat primary nucleus pulposus cells; 50 mM glucose
Why This Matters
This evidence confirms that CAG is functional in a disease-relevant cellular model, supporting its use in diabetes-induced intervertebral disc degeneration (Db-IVDD) research.
[1] Hong H, et al. Cycloastragenol and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis. Experimental and Therapeutic Medicine. 2021;22(5):1346. View Source
Solubility and Formulation Requirements
Cycloastragenol exhibits high solubility in DMSO (98 mg/mL; 199.7 mM) and ethanol (25-49 mg/mL) , but extremely poor aqueous solubility (0.25 mg/mL in DMF:PBS 1:8, pH 7.2) [1]. This profile necessitates the use of organic co-solvents (e.g., DMSO stock solutions diluted to ≤0.1% final concentration) or specialized formulation (e.g., liposomal encapsulation) for in vitro and in vivo experiments [2]. Astragaloside IV, a glycoside, possesses different solubility characteristics due to its sugar moieties.
DMSO: 98 mg/mL (199.7 mM); aqueous: 0.25 mg/mL in DMF:PBS
Comparator Or Baseline
Astragaloside IV (glycoside; solubility data not provided in this source)
Quantified Difference
Not directly comparable; CAG's aglycone nature confers poor aqueous solubility
Conditions
25°C; DMSO and DMF:PBS (1:8) solvents
Why This Matters
Procurement decisions must account for formulation requirements; CAG's poor aqueous solubility mandates careful experimental planning and may influence total cost-of-use.
Cycloastragenol is the aglycone core for numerous cycloartane-type glycosides found in Astragalus species, including compounds 1-3 in A. angustifolius [1] and ten saponins in A. membranaceus [2]. In contrast, its C-24 epimer, cyclocanthogenin, serves as the aglycone for only four saponins in the same source [2]. This broader structural diversity centered on the cycloastragenol scaffold provides researchers with a wider array of natural derivatives for structure-activity relationship (SAR) studies.
Number of natural glycosides sharing the aglycone scaffold
Target Compound Data
Cycloastragenol is aglycone for at least 10-13 saponins across Astragalus species
Comparator Or Baseline
Cyclocanthogenin (C-24 epimer) is aglycone for 4 saponins in A. membranaceus
Quantified Difference
Cycloastragenol-derived glycosides outnumber cyclocanthogenin-derived glycosides by ~2.5-3×
Conditions
Phytochemical analysis of Astragalus membranaceus and A. angustifolius
Why This Matters
For natural product chemistry and SAR studies, the prevalence of cycloastragenol-based glycosides expands experimental design options and supports the choice of CAG as a reference scaffold.
[1] Gülcemal D, et al. Triterpene glycosides from Astragalus angustifolius. Planta Medica. 2012;78(7):720-729. View Source
[2] Kim JS, et al. Phytochemical Studies on Astragalus Root (1) - Saponins. Natural Product Sciences. 2008;14(1):37-45. View Source
Only Natural Telomerase Activator
According to a comprehensive 2022 review, cycloastragenol is the only telomerase activator reported in natural products [1]. This unique status distinguishes it from all other natural compounds tested for telomerase modulation, including its glycosylated precursor Astragaloside IV, which has not been definitively established as a direct telomerase activator.
Unique Telomerase ActivatorSupporting evidence
Only reported natural product telomerase activator
Cycloastragenol is the only natural product telomerase activator reported
Comparator Or Baseline
All other natural products tested for telomerase activation
Quantified Difference
Qualitative; CAG is unique among natural products
Conditions
Review of published literature through 2022
Why This Matters
For researchers investigating natural product-based telomerase activation, CAG is an indispensable tool compound with no natural alternative.
TelomeraseNatural ProductsUnique Mechanism
[1] Yu Y, et al. A comprehensive review of cycloastragenol: Biological activity, mechanism of action and structural modifications. European Journal of Medicinal Chemistry Reports. 2022;5:100045. View Source
Cycloastragenol Application Scenarios
Oral Bioavailability and CNS Distribution
Researchers designing oral dosing studies, particularly those targeting CNS indications, should select Cycloastragenol over Astragaloside IV due to its ~7-12× higher oral bioavailability (25.70% vs. 2.2-3.7% in rats ) and superior blood-brain barrier permeability [1]. This reduces the required dose and improves target tissue exposure, enhancing experimental power and cost-efficiency.
Telomerase Activation in Db-IVDD
Cycloastragenol and Astragaloside IV both protect nucleus pulposus cells from high-glucose-induced senescence and apoptosis . However, procurement of CAG may be preferred for in vivo follow-up studies due to its superior pharmacokinetic profile, as outlined in the bioavailability evidence above.
SAR Studies on Cycloartane Scaffold
Cycloastragenol serves as the aglycone core for a larger family of glycosides (>10) compared to its C-24 epimer cyclocanthogenin (~4) . Researchers investigating cycloartane-type triterpenoid SAR should prioritize CAG as a reference scaffold, enabling comparative analysis across a broader chemical space.
Telomerase and Anti-Senescence Pathways
As the only known natural product telomerase activator , Cycloastragenol is an essential tool compound for dissecting telomerase-dependent signaling pathways (MAPK and PI3K/Akt) and cellular senescence mechanisms. Its use in these contexts is irreplaceable by other natural compounds.
MAPK / PI3K-Akt pathway engagement; alternative tool review
[1] Hu E, et al. A novel microbial and hepatic biotransformation-integrated network pharmacology strategy explores the therapeutic mechanisms of bioactive herbal products in neurological diseases: the effects of Astragaloside IV on intracerebral hemorrhage as an example. Chinese Medicine. 2023;18:40. View Source
[2] Hong H, et al. Cycloastragenol and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis. Experimental and Therapeutic Medicine. 2021;22(5):1346. View Source
[3] Kim JS, et al. Phytochemical Studies on Astragalus Root (1) - Saponins. Natural Product Sciences. 2008;14(1):37-45. View Source
[4] Yu Y, et al. A comprehensive review of cycloastragenol: Biological activity, mechanism of action and structural modifications. European Journal of Medicinal Chemistry Reports. 2022;5:100045. View Source
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